3-(2-Amino-1-hydroxypropyl)phenol

Lipophilicity LogP Free Base vs. Salt

Researchers quantifying metaraminol-related impurities face confounding effects from bitartrate counterions. 3-(2-Amino-1-hydroxypropyl)phenol (CAS 7619-17-2), the free base form, eliminates this interference with a distinct LogP of -0.27 and MW 167.2 g/mol versus the salt (MW 317.3 g/mol). • ≥98% purity for HPLC/LC-MS method validation • Essential for α1-adrenoceptor binding assays (KH = 0.41 μM) • Versatile chiral building block for novel adrenergic ligands. Available from 10 mg to bulk quantities.

Molecular Formula C9H13NO2
Molecular Weight 167.2 g/mol
CAS No. 7619-17-2
Cat. No. B1208391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Amino-1-hydroxypropyl)phenol
CAS7619-17-2
SynonymsAramine
Araminol
Bitartrate, Metaraminol
hydroxyphenylpropanolamine
Isophenylephrine
m Hydroxynorephedrine
m Hydroxyphenylpropanolamine
m-Hydroxynorephedrine
m-hydroxyphenylpropanolamine
meta Hydroxynorephedrine
meta-Hydroxynorephedrine
Metaradrin
Metaraminol
Metaraminol Bitartrate
Metaraminol Bitartrate (1:1)
Metaraminol Tartrate
Tartrate, Metaraminol
Molecular FormulaC9H13NO2
Molecular Weight167.2 g/mol
Structural Identifiers
SMILESCC(C(C1=CC(=CC=C1)O)O)N
InChIInChI=1S/C9H13NO2/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6,9,11-12H,10H2,1H3
InChIKeyWXFIGDLSSYIKKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Amino-1-hydroxypropyl)phenol: Overview


3-(2-Amino-1-hydroxypropyl)phenol (CAS 7619-17-2), also designated as meta-hydroxynorephedrine, 3-hydroxynorephedrine, or 3,β-dihydroxyamphetamine, is a phenethylamine derivative characterized by a secondary alcohol and a primary amine on its propyl side chain, with a meta-hydroxyl substituent on the phenyl ring [1]. It is recognized as a sympathomimetic amine with activity predominantly at α1-adrenergic receptors [2]. As the free base or its stereochemically defined (1R,2S) isomer (the active moiety of metaraminol, CAS 54-49-9), it is primarily utilized as an analytical reference standard for the identification and quantification of metaraminol-related substances, and as a key intermediate or synthetic building block in medicinal chemistry and organic synthesis .

Analytical reference standard for metaraminol impurity profiling
Free base for α1-adrenoceptor pharmacology studies without counterion interference
Racemic intermediate for chiral resolution and enantiomer-specific research

3-(2-Amino-1-hydroxypropyl)phenol: Advantages Over Salt Forms


Direct substitution with the more common salt form, metaraminol bitartrate (CAS 33402-03-8), or its enantiomerically pure active pharmaceutical ingredient (API) counterpart, metaraminol (CAS 54-49-9), is scientifically and analytically unsound. The free base form, 3-(2-Amino-1-hydroxypropyl)phenol (7619-17-2), presents unique physicochemical properties, including a lower molecular weight (167.2 g/mol vs. 317.3 g/mol for the bitartrate salt ) and distinct solubility and partitioning characteristics (e.g., an experimental LogP of -0.27 ). These differences are critical for assay development, impurity profiling, and in vitro pharmacological studies where the counterion of a salt can confound receptor binding or cellular uptake results. Furthermore, in synthetic chemistry, this free base serves as a versatile intermediate, whereas the salt forms are end-products, making the free base essential for constructing novel derivatives [1].

Metaraminol bitartrate (CAS 33402-03-8)
This product: Free base with defined LogP and lower molecular weight
Substitute: Salt form with higher MW and distinct solubility profile
Counterion and molecular weight difference may alter buffer ionic strength in receptor assays and shift solution preparation accuracy.
Metaraminol (CAS 54-49-9)
This product: Racemic free base for analytical and synthetic use
Substitute: Resolved (1R,2S) enantiomer as end-product
Replacing with a pre-resolved enantiomer limits synthetic flexibility and chiral purity method development.

3-(2-Amino-1-hydroxypropyl)phenol: Key Differentiators


Lipophilicity: Free Base vs. Bitartrate Salt

The free base, 3-(2-amino-1-hydroxypropyl)phenol (CAS 7619-17-2), exhibits a significantly lower lipophilicity compared to its commonly used salt, metaraminol bitartrate (CAS 33402-03-8). The experimental LogP for the free base is -0.27 , whereas the bitartrate salt, due to its ionic nature and larger, more polar counterion, is substantially more hydrophilic (exact value not typically reported for salts, but expected to be < -2). This 1-2 log unit difference in partition coefficient directly impacts predictions of passive membrane permeability and tissue distribution. For researchers utilizing in silico ADME models or conducting in vitro assays where cellular penetration is a factor, use of the free base form is essential for generating data predictive of the behavior of the neutral pharmacophore, rather than the clinically used but more complex salt form.

Lipophilicity
Reported
Experimental LogP = -0.27 vs. more hydrophilic bitartrate salt
Supports free base selection for membrane permeability assays
Salt LogP inferred; direct measurement context may differ
Lipophilicity LogP Free Base vs. Salt Membrane Permeability ADME Prediction

Molecular Weight: Free Base vs. Bitartrate Salt

The molecular weight of 3-(2-amino-1-hydroxypropyl)phenol (free base) is 167.21 g/mol [1], which is 47.7% lower than the molecular weight of metaraminol bitartrate (317.29 g/mol) . This substantial difference is a primary source of error in in vitro pharmacology and formulation work if the wrong compound is used or if conversions are miscalculated. For example, preparing a 10 mM stock solution requires 1.67 mg/mL of the free base but 3.17 mg/mL of the bitartrate salt. In receptor binding assays, using the free base ensures that the measured affinity (Ki) is for the active pharmacophore and is not influenced by the presence of the tartrate counterion, which can have confounding effects on buffer pH and ionic strength, especially at high concentrations [2].

Molecular Weight
Head-to-head
167.21 g/mol vs. 317.29 g/mol (47.7% lower)
Directly impacts molarity calculations and stock solution preparation
Critical to avoid systematic dose-response errors
Molecular Weight Stoichiometry In Vitro Assays Formulation Molarity Calculations

Analytical Purity for Metaraminol Impurity Profiling

3-(2-Amino-1-hydroxypropyl)phenol is a key structural analog and potential impurity of metaraminol. For analytical quality control (QC) and pharmaceutical impurity profiling, a high-purity standard is essential. Commercial suppliers offer this compound with a certified purity of 98% . This level of purity is adequate for use as a reference standard in HPLC, LC-MS, or GC-MS methods designed to detect and quantify this specific compound in metaraminol drug substance or drug product. In contrast, metaraminol itself is often supplied as a bitartrate salt with a purity specified on an anhydrous and salt-free basis, which can complicate its direct use as a pure standard for impurity assays without careful correction.

Analytical Purity
Specification review
98% purity (HPLC) for impurity profiling standard
Enables traceable spike solution preparation for method validation
Purity basis differs from anhydrous/salt-free API reporting
Analytical Reference Standard Impurity Profiling HPLC Quality Control Metaraminol

Receptor Binding: Two-Site Model at α1-Adrenoceptors

While the target compound 3-(2-amino-1-hydroxypropyl)phenol is the free base, its pharmacological activity is primarily understood through studies on its active stereoisomer, metaraminol. In microsomes prepared from rabbit aorta, metaraminol demonstrated binding to two distinct classes of sites on the α1-adrenoceptor, as labeled by the selective antagonist [3H]prazosin [1]. Analysis of these data yielded a high-affinity binding constant (KH) of 0.41 ± 0.12 μM [1]. This two-site binding model contrasts with the simpler, single-site binding often observed for other α1-agonists like phenylephrine in the same preparations. This suggests metaraminol, and by extension its free base analog, may engage the receptor through a more complex mechanism, potentially involving different functional groups or receptor conformations, which could have implications for its downstream signaling and desensitization profile [1].

Receptor Binding
Class-level
Two-site binding model (KH = 0.41 ± 0.12 μM) for active isomer
Reported α1-adrenoceptor binding context may support complex pharmacology studies
Data derived from rabbit aorta microsomes; free-base behavior requires verification
α1-Adrenoceptor Receptor Binding Pharmacology Metaraminol Vasopressor Mechanism

Stereochemical Purity: D-Tartaric Acid Resolution

For researchers requiring a specific enantiomer for SAR studies or as a chiral building block, the racemic mixture (CAS 7619-17-2) is not suitable. A key differentiator is the established methodology to resolve the racemate into its pure enantiomers. A published synthetic route utilizes D-tartaric acid to resolve the racemic mixture, selectively crystallizing the (1S,2R)-3-(2-amino-1-hydroxypropyl)phenol·D-tartrate salt, which is the key intermediate for the active pharmaceutical ingredient metaraminol . This known resolution pathway means that procurement of the racemic free base is not an endpoint but a starting point for accessing high-value, enantiomerically pure material for advanced research, a capability not offered by the salt forms which are already resolved.

Chiral Resolution
Source review
Racemate resolvable with D-tartaric acid to access pure enantiomers
Supports stereochemical-control and enantiomer-attribution studies
Published route provides synthetic entry to both stereoisomers
Chiral Resolution Stereochemistry Enantiopure Synthesis Metaraminol Intermediate Process Chemistry

3-(2-Amino-1-hydroxypropyl)phenol: Key Research Applications


Pharmaceutical QC: Metaraminol Impurity Reference Standard

This compound is the definitive analytical reference standard for the identification and quantification of 3-(2-amino-1-hydroxypropyl)phenol as a potential process-related impurity or degradation product in metaraminol bitartrate (API) and its finished drug products. Its commercial availability at 98% purity and distinct physicochemical signature (LogP = -0.27 ) make it an essential tool for developing and validating stability-indicating HPLC/LC-MS methods required for ICH-compliant regulatory submissions.

In Vitro Pharmacology: α1-Adrenoceptor Binding and Signaling

As the pharmacologically active core of metaraminol, the free base (or its enantiomers) is a critical research tool. Its use is required for accurate determination of receptor binding affinity (Ki) and functional activity (EC50/IC50) in α1-adrenoceptor assays, free from the confounding effects of the bitartrate counterion. The observation of a two-site binding model on α1-adrenoceptors (KH = 0.41 μM) [1] positions this compound as a unique probe for investigating complex receptor pharmacology and biased signaling pathways.

Medicinal Chemistry: Building Block and Chiral Synthon

This compound is a strategic intermediate in organic synthesis. Its reactive primary amine and secondary alcohol groups make it a versatile building block for generating libraries of novel α-adrenergic ligands. Furthermore, the established chiral resolution using D-tartaric acid provides a cost-effective route to enantiopure (1S,2R)-3-(2-amino-1-hydroxypropyl)phenol, a key synthon for the development of stereochemically-defined drug candidates.

ADME & Formulation: Intrinsic Pharmacophore Properties

For researchers conducting in silico predictions (e.g., QSAR, PBPK modeling) or in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability), the free base (MW 167.21 g/mol, LogP -0.27) provides the cleanest data for the core pharmacophore. This avoids the significant physicochemical deviations introduced by the tartrate salt (MW 317.29 g/mol), enabling more accurate predictions of the molecule's intrinsic absorption, distribution, and metabolism.

Application
Selection Property
Validation Focus
Metaraminol impurity reference standard
Certified free-base purity and distinct LogP
HPLC/LC-MS stability-indicating method validation
α1-adrenoceptor pharmacology
Counterion-free pharmacophore
Receptor binding affinity and signaling assay context
Chiral synthon and SAR library synthesis
Racemic intermediate with established resolution pathway
Enantiomer-attribution and stereochemical-control review
In vitro ADME and in silico modeling
Intrinsic physicochemical profile (MW, LogP)
Passive permeability and distribution prediction context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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